molecular formula C21H24N4O2S B11966656 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11966656
M. Wt: 396.5 g/mol
InChI Key: PJYHIUNOGTXTJY-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5, a 4-methoxyphenyl group at position 4, and a sulfanyl acetamide moiety at position 2. Its molecular formula is C29H31ClN4O3S (for the 4-chloro-2-methoxy-5-methylphenyl derivative; CID 2060103) .

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24N4O2S/c1-21(2,3)15-7-5-14(6-8-15)19-23-24-20(28-13-18(22)26)25(19)16-9-11-17(27-4)12-10-16/h5-12H,13H2,1-4H3,(H2,22,26)

InChI Key

PJYHIUNOGTXTJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The triazole ring is synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. A representative approach involves reacting 4-tert-butylphenylhydrazine with 4-methoxybenzaldehyde under acidic conditions to form a hydrazone intermediate. Subsequent cyclization with thiourea in the presence of iodine as a catalyst yields 5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Key Conditions :

  • Solvent : Ethanol or acetic acid

  • Temperature : Reflux (80–100°C)

  • Catalyst : Iodine (0.1–0.5 equiv)

  • Reaction Time : 6–12 hours

Introduction of the Sulfanyl Acetamide Group

The thiol group on the triazole intermediate undergoes nucleophilic substitution with chloroacetamide. This step is typically conducted in a polar aprotic solvent with a base to deprotonate the thiol and facilitate the reaction.

Representative Procedure :

  • Dissolve 5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) in anhydrous DMF.

  • Add chloroacetamide (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Heat at 60–80°C for 4–6 hours under nitrogen atmosphere.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–75%

Optimization Strategies

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

SolventBaseYield (%)Purity (%)
DMFK₂CO₃7598
THFEt₃N6092
AcetonitrileNaOH5590

Polar aprotic solvents like DMF enhance nucleophilicity, while K₂CO₃ provides optimal deprotonation without side reactions.

Temperature and Reaction Time

Elevated temperatures (60–80°C) reduce reaction times but may promote degradation. A balance is achieved at 70°C for 5 hours, yielding 78% product.

Industrial-Scale Considerations

Catalytic Improvements

Microwave-assisted synthesis reduces cyclization time from 12 hours to 30 minutes, improving throughput.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) as a greener solvent maintains yields at 70% while reducing environmental impact.

Challenges and Mitigation

Steric Hindrance

The tert-butyl and methoxyphenyl groups create steric bulk, slowing substitution. Using excess chloroacetamide (1.5 equiv) and ultrasonic agitation improves conversion rates.

Purification Difficulties

The product’s low solubility in non-polar solvents necessitates gradient chromatography. Recrystallization from ethanol/water (3:1) offers a scalable alternative with 95% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Classical CyclizationHigh reproducibilityLong reaction times
Microwave-AssistedRapid synthesisSpecialized equipment required
Green Solvent AdaptationEnvironmentally friendlyModerate yields

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) linker exhibits moderate nucleophilicity, enabling substitution reactions under controlled conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) yields S-alkylated derivatives.

  • Arylation : Copper-catalyzed C-S cross-coupling with aryl halides forms biaryl sulfides.

Conditions :

Reaction TypeReagents/CatalystsSolventTemperatureYield (%)
AlkylationCH₃I, K₂CO₃DMF60°C72–85
ArylationCuI, L-prolineDMSO100°C58–67

Oxidation of Sulfanyl to Sulfonyl

The sulfanyl group oxidizes to sulfonyl (-SO₂-) under strong oxidizing agents:

  • H₂O₂/Acetic Acid : Produces sulfonyl derivatives with retained triazole stability.

  • mCPBA (meta-chloroperbenzoic acid) : Selective oxidation without affecting methoxy or tert-butyl groups.

Key Data :

  • Oxidation kinetics follow pseudo-first-order behavior with k=0.012min1k = 0.012 \, \text{min}^{-1} in H₂O₂/AcOH.

  • Sulfonyl derivatives show enhanced solubility in polar solvents (e.g., DMSO).

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves acetamide to carboxylic acid.

  • Basic Hydrolysis (NaOH/EtOH): Forms carboxylate salts.

Comparative Rates :

ConditionpHTime (h)Conversion (%)
6M HCl1894
2M NaOH131288

Triazole Ring Functionalization

The 1,2,4-triazole core participates in:

  • Electrophilic Aromatic Substitution : Nitration at position 3 using HNO₃/H₂SO₄ .

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via N3 and N4 atoms .

Metal Binding Affinity :

Metal IonStability Constant (log K)Application
Zn²⁺4.8 ± 0.2Anticancer activity
Cu²⁺5.1 ± 0.3Catalytic oxidation

Cycloaddition Reactions

The triazole’s electron-deficient nature facilitates [3+2] cycloadditions:

  • With Nitrile Oxides : Forms fused pyrazole-triazole hybrids.

  • With Alkynes : Click chemistry applications under Cu(I) catalysis .

Reaction Efficiency :

Cycloaddition PartnerCatalystYield (%)
Nitrile oxideNone63
PhenylacetyleneCuI78

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound reacts with biological targets:

  • Enzyme Inhibition : Covalent binding to cysteine residues in 11β-hydroxysteroid dehydrogenase via sulfanyl-disulfide exchange .

  • Metabolic Oxidation : Hepatic CYP450-mediated hydroxylation at the tert-butyl group .

Enzymatic Kinetics :

EnzymeKiK_i (μM)Mechanism
11β-HSD10.45 ± 0.08Non-competitive
CYP3A42.1 ± 0.3Oxidation at C-4

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposes above 240°C via triazole ring scission.

  • Photolysis : UV exposure (254 nm) induces sulfanyl radical formation, leading to dimerization.

Degradation Pathways :

CompoundΔTriazole fragments+SO2(T>240C)[6]\text{Compound} \xrightarrow{\Delta} \text{Triazole fragments} + \text{SO}_2 \uparrow \quad (T > 240^\circ \text{C})[6]Compoundhν2S-centered radicalsDimer[3]\text{Compound} \xrightarrow{h\nu} 2 \, \text{S-centered radicals} \rightarrow \text{Dimer}[3]

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antifungal Activity : Triazole derivatives are well-documented for their antifungal properties. Studies have shown that compounds similar to 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can inhibit the growth of various fungal pathogens, making them candidates for antifungal drug development .
  • Anticancer Potential : Some derivatives of triazole have demonstrated anticancer effects by inducing apoptosis in cancer cells. Research is ongoing to explore the specific mechanisms through which this compound may exert cytotoxic effects against different cancer cell lines .
  • Antimicrobial Properties : Beyond antifungal effects, triazole compounds often exhibit broad-spectrum antimicrobial activity. This characteristic may be leveraged in developing new antibiotics or preservatives in food and cosmetic industries .

Applications in Pharmaceuticals

The pharmaceutical industry is actively exploring the potential of triazole-containing compounds for drug development. The unique structure of this compound allows for modifications that could enhance its efficacy and reduce side effects. Potential applications include:

  • Antifungal Agents : Given its antifungal properties, it could serve as a lead compound for developing new antifungal medications.
  • Cancer Therapy : Its potential anticancer activity positions it as a candidate for further studies aimed at developing targeted cancer therapies.

Agricultural Uses

In agriculture, triazole compounds are widely used as fungicides. The application of this compound could be beneficial in protecting crops from fungal diseases. Its efficacy against specific pathogens can be evaluated to determine its suitability as a biopesticide.

Material Science Applications

The unique chemical structure of this compound may also find applications in material science. Its properties can be exploited in creating advanced materials with specific functionalities such as:

  • Polymer Additives : Incorporating this compound into polymers may enhance their thermal stability and mechanical properties.
  • Coatings : It could be used in formulating coatings with antimicrobial properties for various surfaces.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Substitutions on the Triazole Core

  • N-(2-Ethyl-6-methylphenyl) derivative (CID 499103-31-0) : Replaces the chloro-methoxyphenyl group with a 2-ethyl-6-methylphenyl moiety. Molecular weight: 521.18 g/mol ([M+H]+ m/z: 521.17728). Predicted collision cross-section (CCS): 229.9 Ų .
  • N-(2,6-Dichlorophenyl) derivative (CID 539808-71-4) : Incorporates dichlorophenyl in the acetamide chain. Molecular weight: 573.17 g/mol ([M+Na]+ m/z: 573.16976). CCS: 253.2 Ų .

Variations in Aromatic Rings

  • VUAA-1 (Orco agonist) : Features a pyridinyl group at position 5 and ethylphenyl at position 3. Demonstrated potent insect olfactory channel activation (EC50 < 10 µM) .
  • OLC-12 : Includes a 4-isopropylphenyl acetamide group. Exhibits improved metabolic stability compared to VUAA-1 .

Antifungal and Antibiotic Activity

  • Compound with 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl) substitution : Shows IC50 = 12.5 µM against Candida albicans, attributed to the dichlorophenyl group enhancing membrane penetration .
  • 2-{[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-triazol-3-yl]sulfanyl}acetamide (7h): Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Antioxidant and Enzyme Inhibition

  • Compound 7h (N-(2-Ethyl-6-methylphenyl)-...) : Demonstrates DPPH radical scavenging IC50 = 18.7 µM and acetylcholinesterase inhibition IC50 = 23.4 µM .
  • Compound 7i (N-(2-Methoxyphenyl)-...) : Lower activity (IC50 = 34.2 µM for DPPH), suggesting alkyl substituents enhance antioxidant efficacy .

Anti-Exudative Activity

  • 2-((4-Amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Show 54% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium (61%) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Predicted CCS (Ų) LogP Reference
Target Compound (CID 2060103) 551.19 237.9 ([M+H]+) 4.2
N-(2,6-Dichlorophenyl) 573.17 253.2 ([M+Na]+) 5.1
VUAA-1 409.47 N/A 3.8
Compound 7h 605.77 N/A 4.5
  • Lipophilicity : The tert-butyl group in the target compound increases LogP (4.2) compared to VUAA-1 (3.8), enhancing membrane permeability .
  • Metabolic Stability : Bulkier substituents (e.g., tert-butyl) reduce cytochrome P450-mediated oxidation, as seen in OLC-12 .

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic molecule that belongs to the class of triazole derivatives. Triazoles have gained attention in pharmaceutical research due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N4O2SC_{28}H_{30}N_{4}O_{2}S, with a complex structure that includes a triazole ring and a sulfanyl group. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC28H30N4O2S
Molecular Weight486.61 g/mol
SMILESCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C
InChIKeyLTTRSPDMAWFGMB-UHFFFAOYSA-N

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:

1. Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. A study indicated that compounds with similar structures demonstrated significant inhibition against various fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

2. Anticancer Properties
Preliminary research has suggested that triazole-based compounds exhibit cytotoxic effects on cancer cell lines. For example, derivatives similar to the compound have shown promise in inhibiting cell proliferation in breast and lung cancer models. The proposed mechanism includes apoptosis induction through the modulation of apoptotic pathways.

3. Antibacterial Activity
Triazoles have also been evaluated for antibacterial activity. Some studies indicate that they can inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways.

Case Study 1: Antifungal Screening

A recent screening assay evaluated the antifungal activity of various triazole derivatives against Candida species. The compound exhibited an IC50 value comparable to established antifungal agents, indicating its potential as a therapeutic candidate.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed that the compound induced significant cytotoxicity at concentrations above 25 μM. Flow cytometry analysis showed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent.

Research Findings

Several studies have focused on understanding the mechanism of action and optimizing the efficacy of triazole derivatives:

  • Mechanistic Studies : Research indicates that triazoles can modulate various signaling pathways involved in cell survival and apoptosis.
  • Structure-Activity Relationship (SAR) : Investigations into SAR highlight that modifications to the phenyl groups significantly affect biological activity, suggesting avenues for further optimization.

Q & A

Q. What are the recommended methods for synthesizing and structurally characterizing this compound?

Answer:

  • Synthesis: Utilize a multi-step approach involving cyclocondensation of substituted hydrazines with thiourea derivatives to form the triazole core. The sulfanylacetamide moiety can be introduced via nucleophilic substitution .
  • Structural Confirmation: Employ single-crystal X-ray diffraction to resolve bond lengths, angles, and torsional conformations. For example, crystallographic parameters (e.g., R factor < 0.05) ensure high-resolution structural validation .
  • Analytical Data: Supplement with NMR (¹H/¹³C) and FT-IR to confirm functional groups. Mass spectrometry (HRMS) validates molecular weight .

Q. How should researchers handle safety and waste management for this compound?

Answer:

  • Safety Protocols: Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. The compound’s MSDS indicates risks (e.g., H303: harmful if swallowed) .
  • Waste Disposal: Segregate organic waste containing the triazole core and sulfanyl groups. Collaborate with certified waste management agencies for incineration or chemical neutralization .

Q. What are the key physicochemical properties to prioritize in initial characterization?

Answer:

  • Solubility: Test in DMSO, ethanol, and aqueous buffers (pH 2–12) to guide biological assays.
  • Thermal Stability: Use DSC/TGA to determine decomposition temperatures (>200°C for triazole derivatives) .
  • LogP: Calculate via HPLC to assess lipophilicity, critical for predicting membrane permeability .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production?

Answer:

  • Reaction Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For triazole derivatives, polar aprotic solvents (DMF) at 80–100°C improve cyclization efficiency .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How do substituents (e.g., tert-butyl, methoxy) influence biological activity?

Answer:

  • Structure-Activity Relationship (SAR):
    • tert-Butyl Group: Enhances hydrophobic interactions with target proteins (e.g., enzyme active sites). Compare with analogs lacking this group using enzyme inhibition assays .
    • Methoxy Group: Modulates electronic effects; test via docking simulations (AutoDock Vina) to predict binding affinity changes .
  • Experimental Validation: Synthesize analogs (e.g., replacing methoxy with hydroxyl) and assay against biological targets (e.g., serine proteases) .

Q. How should conflicting data on biological activity be resolved?

Answer:

  • Data Triangulation:
    • Purity Verification: Use HPLC-DAD to rule out impurities (>99% purity threshold) .
    • Assay Conditions: Replicate studies under standardized protocols (pH, temperature, cell lines). For example, inconsistent IC₅₀ values may stem from varying ATP concentrations in kinase assays .
    • Computational Cross-Check: Compare experimental IC₅₀ with predicted binding free energies (ΔG) from molecular dynamics simulations .

Q. What strategies are effective in studying metabolite formation and degradation pathways?

Answer:

  • Metabolite Identification: Use LC-MS/MS with collision-induced dissociation (CID) to fragment ions and identify breakdown products (e.g., sulfoxide derivatives) .
  • Degradation Studies: Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor stability via UPLC-UV .

Methodological Considerations

Q. How can crystallographic data resolve ambiguities in substituent orientation?

Answer:

  • Electron Density Maps: Analyze residual density peaks (>3σ) to confirm substituent positions (e.g., tert-butylphenyl vs. methoxyphenyl orientation) .
  • Torsional Angle Analysis: Compare experimental angles (e.g., C-S-C bond) with DFT-optimized geometries (B3LYP/6-31G*) to validate conformations .

Q. What advanced statistical methods are suitable for analyzing dose-response data?

Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Principal Component Analysis (PCA): Reduce dimensionality in multi-target assays (e.g., proteome-wide screens) .

Q. How can researchers validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation shifts upon compound treatment to confirm target binding .
  • Knockdown/Rescue Experiments: Use siRNA to silence the target protein and assess reversal of compound effects .

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